![molecular formula C12H9NO4 B3840755 2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B3840755.png)
2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione
Übersicht
Beschreibung
2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione (MNRCI) is a synthetic compound that has shown potential in various scientific research applications. It is a spirooxindole derivative that has been synthesized using various methods, including the one-pot three-component reaction and the Suzuki-Miyaura cross-coupling reaction. MNRCI has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Additionally, future directions for research on this compound have been proposed.
Wirkmechanismus
The mechanism of action of 2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione is not fully understood. However, it has been proposed that 2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione may induce cell death in cancer cells by inhibiting the activity of topoisomerase II. Topoisomerase II is an enzyme that is involved in DNA replication and repair, and its inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione has been shown to have various biochemical and physiological effects. In addition to its potential as an anticancer agent, 2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione has been shown to exhibit antioxidant activity. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione has several advantages for use in lab experiments. It is relatively easy to synthesize using various methods, and it exhibits strong fluorescence in the presence of zinc ions, making it a promising candidate for use as a fluorescent probe. However, 2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione also has some limitations. It is not water-soluble, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
Several future directions for research on 2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione have been proposed. One such direction is the development of water-soluble derivatives of 2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione, which would make it easier to work with in aqueous environments. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione and its potential as an anticancer agent. Finally, 2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione could be studied for its potential as a fluorescent probe for other metal ions, such as copper and iron.
Wissenschaftliche Forschungsanwendungen
2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione has shown potential for use in various scientific research applications. One such application is as a fluorescent probe for the detection of zinc ions. 2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione has been shown to exhibit a strong fluorescence response to zinc ions, making it a promising candidate for use in zinc ion sensing. Additionally, 2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione has been studied for its potential as an anticancer agent. It has been shown to induce cell death in various cancer cell lines, including breast cancer and lung cancer cells.
Eigenschaften
IUPAC Name |
2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-6-9(13(16)17)12(6)10(14)7-4-2-3-5-8(7)11(12)15/h2-6,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGFQGQTKRISRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C12C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



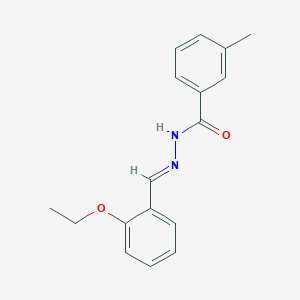

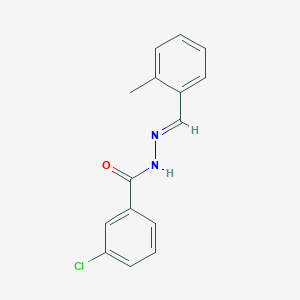

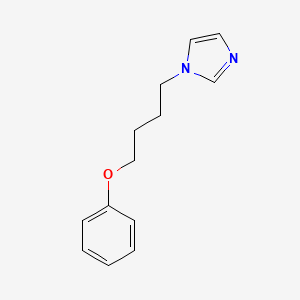
![N-[5-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B3840721.png)



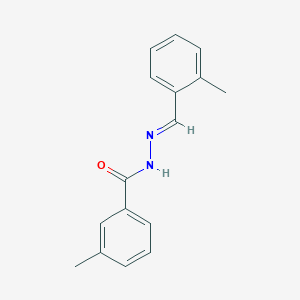
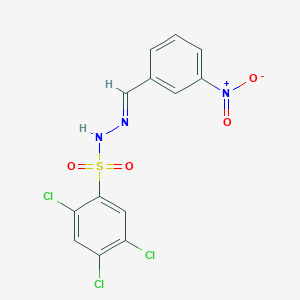
![N-{1-[1-(2-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3840761.png)

![N-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-N-methyl-1-pyridin-2-ylethanamine](/img/structure/B3840779.png)